![molecular formula C22H20Cl2N4O4 B609125 [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone CAS No. 1360705-96-9](/img/structure/B609125.png)

[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

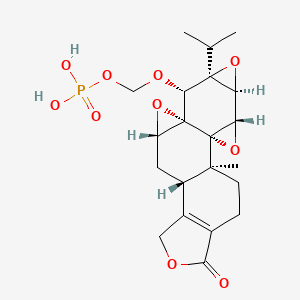

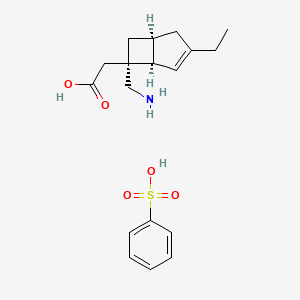

“[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone” is a chemical compound with the molecular formula C22H20Cl2N4O4 . It has a molecular weight of 475.3 g/mol . The compound is also known by other names such as ML-210 .

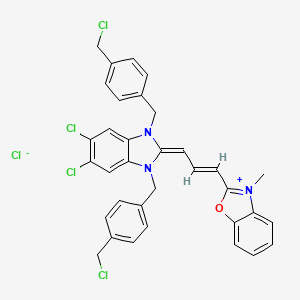

Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, which is connected to two chlorophenyl groups and a nitro-oxazole group . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Physical And Chemical Properties Analysis

The compound has a molecular weight of 475.3 g/mol and a molecular formula of C22H20Cl2N4O4 . Other computed properties include a topological polar surface area of 23.6 Ų .Scientific Research Applications

Metabolism and Pharmacokinetics

Research on the metabolism and pharmacokinetics of related compounds has revealed insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, a study on the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, found that it was primarily cleared by hepatic metabolism, with significant biotransformation involving enzymatic oxidation and nitro reduction metabolites. Unchanged venetoclax and its metabolites were major drug-related materials in circulation, indicating the complexity of its metabolism and the importance of understanding these pathways for therapeutic applications (Liu et al., 2017). Similarly, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans, showing almost complete elimination over a 9-day period, mainly via feces, and indicating extensive metabolism (Renzulli et al., 2011).

Neuropharmacology and Receptor Binding

Compounds structurally similar to “[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone” have been studied for their neuropharmacological properties and receptor binding activities. A study investigating 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by a novel full antagonist emphasized the importance of receptor binding studies in understanding the therapeutic potential of these compounds in the treatment of anxiety and mood disorders (Rabiner et al., 2002). The anxiolytic-like effects of new arylpiperazine derivatives containing isonicotinic and picolinic nuclei in behavioral and biochemical studies have also been explored, highlighting the potential of these compounds in psychopharmacology (Kędzierska et al., 2019).

Applications in Analytical Chemistry and Drug Discovery

Compounds with structural similarities have been used in the development of analytical methods and in understanding the pharmacokinetics of novel therapeutic agents. For example, the evaluation of accelerator mass spectrometry in a human mass balance and pharmacokinetic study of R115777, a farnesyl transferase inhibitor, demonstrated the utility of sophisticated analytical techniques in drug development (Garner et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound, also known as ML210, is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides .

Mode of Action

ML210 acts as a covalent inhibitor of GPX4 . It selectively induces synthetic lethality in cells expressing the HR

Biochemical Analysis

Biochemical Properties

The compound [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone interacts with the enzyme GPX4 . GPX4 is a key player in the prevention of oxidative stress in cells, and the inhibition of this enzyme by ML210 can lead to the induction of ferroptosis, a form of regulated cell death .

Cellular Effects

In cellular processes, this compound has been observed to induce non-apoptotic cell death in tumor cells expressing the RAS oncogene . It has also been used to examine whether pharmacological inhibition of GPX4 altered prominin2 expression and impacted ferroptosis in adherent MCF10A and Hs578t cells .

Molecular Mechanism

At the molecular level, this compound acts as a prodrug that requires cellular activation to bind GPX4 . It inhibits GPX4, leading to an increase in lipid peroxides and the induction of ferroptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO may be stored at -20°C for up to 3 months .

Metabolic Pathways

Given its role as a GPX4 inhibitor, it may influence pathways related to oxidative stress and lipid peroxidation .

properties

IUPAC Name |

[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBHJPDPEVVDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1360705-96-9 |

Source

|

| Record name | 1360705-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.